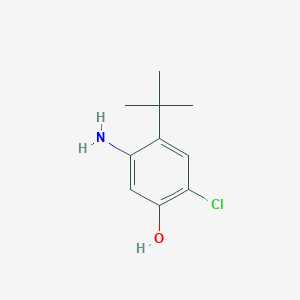

4-Tert-butyl-2-chloro-5-amino-phenol

Description

Overview of Substituted Phenol (B47542) Derivatives in Organic Chemistry

Phenols are a foundational class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. The parent compound, phenol, is a precursor to a vast array of chemicals and materials. However, the true versatility of this class emerges from substituted phenols, where one or more hydrogen atoms on the aromatic ring are replaced by other functional groups. These substitutions profoundly influence the phenol's physical and chemical properties, including its acidity, reactivity, and solubility.

Substituted phenols are indispensable in organic synthesis. nih.gov They serve as critical starting materials and intermediates for producing agrochemicals, polymers, dyes, and, notably, pharmaceutical compounds. nih.govresearchgate.net The nature and position of the substituents dictate the phenol's reactivity toward electrophilic aromatic substitution and other transformations. This allows chemists to control reaction pathways and build complex molecules with high precision.

Importance of Amino- and Halogen-Substituted Phenols in Synthetic Pathways

The presence of both amino (-NH₂) and halogen (-Cl, -Br, -I) substituents on a phenol ring creates a multifunctional scaffold with significant synthetic utility. Aminophenols are amphoteric compounds, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. researchgate.net The amino group is a potent activating group in electrophilic aromatic substitution and serves as a key nucleophilic handle for building larger molecular frameworks through acylation, alkylation, or diazotization reactions. researchgate.netnih.gov

Halogenated phenols are also vital intermediates. The halogen atom acts as an electron-withdrawing group, modulating the electronic properties of the aromatic ring and the acidity of the phenolic proton. quora.com Furthermore, halogens can serve as leaving groups in nucleophilic aromatic substitution or act as reactive sites for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The combination of these groups, as seen in compounds like 4-chloro-2-aminophenol, provides multiple reactive centers, making them valuable precursors for dyes and pharmaceutical ingredients. hemaniglobal.comacs.org

Structural Features and Their Implications for Chemical Behavior

Phenolic Hydroxyl (-OH) Group: This group confers acidity to the molecule and is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. It is also a key site for hydrogen bonding.

Amino (-NH₂) Group: As a powerful electron-donating group, the amino function further activates the aromatic ring, making it highly susceptible to electrophilic attack. It is the primary site of basicity and serves as a nucleophilic center for derivatization. researchgate.net

Chloro (-Cl) Group: Positioned ortho to the hydroxyl group, the chlorine atom is electron-withdrawing via induction, which increases the acidity of the phenolic proton. quora.com Its presence also influences the regioselectivity of subsequent reactions.

Tert-butyl (-C(CH₃)₃) Group: This large, bulky alkyl group provides significant steric hindrance. This can direct incoming reagents to less crowded positions on the ring, thereby enhancing reaction selectivity. Its nonpolar nature also increases the molecule's lipophilicity, improving its solubility in organic solvents. mdpi.com

The collective influence of these groups makes 4-Tert-butyl-2-chloro-5-amino-phenol a highly functionalized and sterically defined building block.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-amino-4-tert-butyl-2-chlorophenol | nih.gov |

| Molecular Formula | C₁₀H₁₄ClNO | nih.gov |

| Molecular Weight | 199.68 g/mol | nih.gov |

| CAS Number | 873055-61-9 | nih.gov |

| XLogP3 | 3.2 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

Interactive Data Table: Influence of Substituents on Molecular Properties

| Substituent | Position | Key Influence |

|---|---|---|

| Hydroxyl (-OH) | 1 | Acidity, H-bonding, Ring Activation |

| Chloro (-Cl) | 2 | Electron Withdrawal, Modulates Acidity |

| Amino (-NH₂) | 5 | Basicity, Nucleophilicity, Ring Activation |

Current Research Landscape and Unexplored Avenues for this compound

The primary focus of current research involving highly substituted aminophenols, such as this compound and its analogues, is their application as advanced intermediates in the synthesis of complex target molecules. For instance, the related compound 5-amino-2,4-di-tert-butylphenol (B1521839) is documented as a key intermediate in the synthesis of Ivacaftor, a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. tdcommons.orggoogle.com Research in this area is often directed at optimizing synthetic routes to these building blocks, improving yields, and developing scalable, cost-effective processes suitable for industrial production. tdcommons.org Common synthetic strategies involve the nitration of a corresponding substituted phenol followed by reduction to install the amino group. tdcommons.orgchemicalbook.comguidechem.com

Despite its established role, several avenues for this compound remain underexplored:

Green Synthesis Routes: Future research could focus on developing more environmentally benign synthetic pathways. This might include the use of novel catalytic systems for hydrogenation or exploring alternative methods for introducing the amino and chloro groups that avoid harsh reagents and minimize waste. guidechem.com

Novel Derivatives and Scaffolds: The compound's three distinct functional groups (hydroxyl, amino, chloro) offer numerous handles for chemical modification. It could serve as a scaffold for generating libraries of new compounds for screening in medicinal chemistry, potentially leading to the discovery of new bioactive molecules. nih.govmdpi.com

Materials Science Applications: Substituted phenols are precursors to phenolic resins and other polymers. The unique combination of a bulky tert-butyl group and polar, reactive functional groups could be exploited to create novel polymers with tailored thermal, mechanical, or electronic properties. The amino and hydroxyl groups are particularly suited for polymerization reactions.

Organocatalysis: The structural features of this molecule, particularly the presence of both an amino group and a hydroxyl group on a sterically hindered scaffold, suggest potential applications in the design of novel organocatalysts for asymmetric synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

873055-61-9 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

5-amino-4-tert-butyl-2-chlorophenol |

InChI |

InChI=1S/C10H14ClNO/c1-10(2,3)6-4-7(11)9(13)5-8(6)12/h4-5,13H,12H2,1-3H3 |

InChI Key |

TTZIXWCLSFPIIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1N)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl 2 Chloro 5 Amino Phenol

Retrosynthetic Strategies for Construction of the Phenol (B47542) Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.comias.ac.in For 4-Tert-butyl-2-chloro-5-amino-phenol, the primary disconnections involve the carbon-nitrogen, carbon-chlorine, and carbon-carbon bonds associated with the amino, chloro, and tert-butyl groups, respectively.

A logical retrosynthetic approach would prioritize the installation of the groups based on their directing effects in electrophilic aromatic substitution. The hydroxyl group of phenol is a strong activating, ortho-, para-director. The tert-butyl group is also an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The amino group is a strong activating ortho-, para-director.

A plausible retrosynthetic pathway is as follows:

Disconnect the amino group: The amino group can be introduced via the reduction of a nitro group. This disconnection leads to the precursor 4-tert-butyl-2-chloro-5-nitrophenol. The introduction of a nitro group is a standard electrophilic aromatic substitution (nitration).

Disconnect the chloro group: The chloro group can be introduced by electrophilic halogenation. Disconnecting the chloro group from 4-tert-butyl-2-chloro-5-nitrophenol is complex due to the directing effects. A more logical sequence is to chlorinate a precursor before nitration. Therefore, disconnecting the chloro group from 4-tert-butyl-2-chlorophenol (B165052) leads to 4-tert-butylphenol (B1678320).

Disconnect the tert-butyl group: The tert-butyl group is typically introduced via Friedel-Crafts alkylation. Disconnecting this group from 4-tert-butylphenol leads to phenol and an electrophilic source of a tert-butyl group, such as isobutene or tert-butanol (B103910).

This analysis suggests a forward synthesis starting from phenol, proceeding through alkylation, then chlorination, followed by nitration, and finally reduction to yield the target molecule.

Direct Synthesis Routes for this compound

Direct synthesis involves the stepwise introduction of functional groups onto a starting aromatic ring. The order of these reactions is critical to achieve the desired substitution pattern.

The introduction of a chlorine atom onto the phenolic ring is a key step. For the synthesis of the target molecule, chlorination would likely be performed on 4-tert-butylphenol. The hydroxyl and tert-butyl groups are both ortho-, para-directing. Since the para position to the hydroxyl group is blocked by the bulky tert-butyl group, chlorination is directed to the ortho position.

A common method for the chlorination of 4-tert-butylphenol involves the use of sulfuryl chloride (SO₂Cl₂) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂), often in the presence of a catalyst or an initiator like methanol. chemicalbook.com

Table 1: Example of Halogenation of a Phenol Precursor

| Reactant | Reagent | Solvent | Product | Yield |

|---|

The tert-butyl group is typically introduced onto the phenol ring using a Friedel-Crafts alkylation reaction. Phenol is reacted with an alkylating agent such as isobutene or tert-butanol in the presence of an acid catalyst. wikipedia.org Due to the ortho-, para-directing nature of the hydroxyl group, a mixture of 2-tert-butylphenol (B146161) and 4-tert-butylphenol is often obtained, with the para-substituted product being the major one under thermodynamic control. wikipedia.org

Table 2: Alkylation of Phenol

| Reactant | Alkylating Agent | Catalyst | Major Product |

|---|

Another approach involves the tert-butylation of a protected aminophenol. For instance, N-(3-hydroxyphenyl)acetamide can be reacted with tert-butanol in the presence of sulfuric acid. google.com

Direct amination of a substituted phenol is generally not feasible. The most common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. The nitro group is introduced via electrophilic nitration using a mixture of nitric acid and sulfuric acid.

For the synthesis of this compound, the precursor would be 4-tert-butyl-2-chloro-phenol. Nitration of this compound would be directed by the existing substituents. The hydroxyl group is a strongly activating ortho, para-director, the tert-butyl group is a moderately activating ortho, para-director, and the chloro group is a deactivating ortho, para-director. The position of nitration will be ortho to the hydroxyl group and meta to the chloro group.

Once the nitro group is in place, it can be reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reductions (e.g., Sn/HCl, Fe/HCl). guidechem.com A patent for a related compound, 2,6-di-tert-butyl-4-aminophenol, describes a reduction process using a metal reducing agent like Zn/CaCl₂. guidechem.com An alternative, more environmentally friendly approach involves nitrosation followed by reduction. guidechem.comgoogle.com

Table 3: General Amination Strategy via Nitration and Reduction

| Step | Reaction | Typical Reagents |

|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ |

Functional group interconversion (FGI) is a key strategy in multi-step synthesis. ias.ac.in In the context of synthesizing this compound, the conversion of a nitro group to an amino group is a critical FGI.

A patented multi-step synthesis for an isomeric compound, 2-amino-4-chloro-5-nitrophenol, starting from 2-amino-4-chlorophenol, highlights a sequence of FGIs. google.com This process involves:

Acylation of the amino group to form an acetamido group.

Cyclization to form a benzoxazole (B165842) derivative.

Nitration of the benzoxazole.

Hydrolysis to open the ring and reveal the amino and hydroxyl groups, yielding the final product.

This illustrates how protecting groups and intermediate heterocyclic structures can be used to control regioselectivity during the introduction of functional groups. A similar strategy could be envisioned for the target molecule, although a more direct route of nitration followed by reduction is more likely.

Catalyst Systems and Reaction Conditions Optimization in Synthesis

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing waste and side reactions. This involves a systematic investigation of parameters such as temperature, solvent, and catalyst.

For the key steps in the synthesis of this compound:

Alkylation: The choice of acid catalyst (e.g., sulfuric acid, Amberlyst resins) and reaction temperature can influence the ratio of ortho to para products.

Halogenation: The stoichiometry of the chlorinating agent and the reaction temperature must be carefully controlled to prevent over-chlorination.

Nitration: The concentration of the nitrating mixture and the reaction temperature are critical to control the rate of reaction and prevent the formation of undesired isomers or oxidation byproducts.

Reduction: The choice of catalyst and reducing agent, as well as the reaction pressure and temperature for hydrogenation, can affect the efficiency and selectivity of the reduction of the nitro group without affecting other functional groups.

Modern synthetic methods often employ transition metal catalysts to improve efficiency and selectivity. For instance, palladium-catalyzed reactions are widely used for C-N bond formation, although in this specific synthesis, the reduction of a nitro group is a more classical and direct approach. organic-chemistry.org Copper-catalyzed reactions are also common in the synthesis of phenols and anilines. researchgate.netnih.gov Optimization studies for similar reactions often involve screening different ligands, bases, and solvents to find the ideal conditions. researchgate.netresearchgate.net

Mechanistic Investigations of Key Synthetic Steps

The synthesis of 4-tert-butyl-2-chloro-5-aminophenol is underpinned by fundamental organic reaction mechanisms. A deeper understanding of these mechanisms is crucial for optimizing reaction conditions and predicting potential outcomes.

Mechanism of Electrophilic Aromatic Substitution: Chlorination and Nitration

Both the chlorination and nitration steps proceed via an electrophilic aromatic substitution mechanism. This mechanism involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product.

Chlorination with Sulfuryl Chloride: The precise mechanism of chlorination with sulfuryl chloride can vary depending on the conditions and the presence of initiators. It can proceed through a free-radical pathway or an electrophilic pathway. In the context of phenol chlorination, an electrophilic mechanism is generally considered to be operative, where sulfuryl chloride acts as the source of the electrophilic chlorine species.

Nitration with Mixed Acid: In the nitrating mixture of nitric and sulfuric acid, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Formation of the Nitronium Ion:

The nitronium ion is then attacked by the electron-rich phenol ring. The stability of the intermediate sigma complex is influenced by the substituents already present on the ring. The hydroxyl group, being a strong activating group, stabilizes the carbocation through resonance, particularly when the attack is at the ortho or para positions. The tert-butyl group also provides some stabilization through inductive effects and hyperconjugation. stackexchange.com The chloro group, while deactivating due to its inductive electron-withdrawing effect, can also stabilize the adjacent carbocation through resonance.

Mechanism of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron reduction. The exact mechanism depends on the reducing agent and the reaction conditions (pH).

Catalytic Hydrogenation: In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of the metal catalyst (e.g., Pd). Hydrogen gas is also adsorbed and dissociates into hydrogen atoms. The reaction proceeds through a series of stepwise additions of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group. Intermediates such as nitroso and hydroxylamine (B1172632) species are formed on the catalyst surface but are typically not isolated as they are rapidly reduced to the final amine.

Chemical Reactivity and Functionalization of 4 Tert Butyl 2 Chloro 5 Amino Phenol

Transformations at the Amino Functionality

The amino group is a primary nucleophilic site in the molecule, making it susceptible to reaction with a variety of electrophiles. Its reactivity can be modulated by the electronic effects of the other substituents on the aromatic ring.

The primary amino group of 4-Tert-butyl-2-chloro-5-amino-phenol readily undergoes reactions such as acylation, alkylation, and sulfonylation. These transformations are fundamental in organic synthesis for the protection of the amino group or for the introduction of new functionalities.

Acylation: This reaction involves the treatment of the aminophenol with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. For instance, N-(2-hydroxy-4-tert-butylphenyl)-acetamide can be prepared from 2-amino-4-tert-butylphenol (B71990), a closely related compound, demonstrating the feasibility of this transformation. The reaction introduces an acetyl group onto the nitrogen atom, forming an amide. This process is often used to protect the amino group from undesired side reactions during subsequent synthetic steps. The resulting amide can be hydrolyzed back to the amine under acidic or basic conditions. google.com

Alkylation: Selective N-alkylation of aminophenols can be achieved through various methods. One common approach involves the formation of an imine by reacting the amino group with an aldehyde (like benzaldehyde), followed by alkylation of the intermediate and subsequent hydrolysis to yield the N-alkylated aminophenol. google.comresearchgate.net This multi-step process helps to avoid O-alkylation of the more acidic phenolic hydroxyl group. researchgate.net Reagents like dimethyl sulfate (B86663) are effective for introducing a methyl group onto the nitrogen atom. google.com

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction forms a sulfonamide, which is a robust functional group often used for protection or to impart specific biological activities to the molecule.

Table 1: Representative Reactions at the Amino Functionality This table is illustrative and based on reactions of similar aminophenol compounds.

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetic Anhydride or Acetyl Chloride | N-Acetyl derivative (Amide) | Base (e.g., Pyridine), Aprotic Solvent |

| Alkylation | Dimethyl Sulfate (after imine protection) | N-Methyl derivative (Secondary Amine) | Toluene, Heat, followed by Acid Hydrolysis |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-Sulfonyl derivative (Sulfonamide) | Base (e.g., Pyridine), Aprotic Solvent |

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–10 °C). google.comgoogle.com

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions. These transformations allow for the replacement of the diazonium group with a wide range of substituents, including:

Halogens: (e.g., -Cl, -Br, -I) using the corresponding copper(I) salts.

Cyano group: (-CN) using copper(I) cyanide.

Hydroxyl group: (-OH) by heating the diazonium salt solution.

Hydrogen: (deamination) using hypophosphorous acid.

Furthermore, diazonium salts are excellent electrophiles for coupling reactions with activated aromatic compounds (such as phenols or anilines) to form azo dyes. researchgate.net This reactivity makes diazotization a powerful tool for extensive derivatization of the parent molecule.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and plays a key role in the reactivity of this functional group.

Etherification: The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydroxide) to form the sodium phenoxide, which is then reacted with an alkyl halide to form the corresponding ether. Selective O-alkylation can often be achieved over N-alkylation by carefully choosing the reaction conditions and protecting the amino group if necessary. researchgate.net Photoredox catalysis has also emerged as a modern method for alcohol etherification. acs.org

Esterification: Phenolic esters can be formed by reacting this compound with acid chlorides or anhydrides. This reaction is typically catalyzed by a base. The esterification of the hydroxyl group is a common strategy for protecting the phenol during other chemical transformations.

The electron-rich nature of the phenol ring, activated by the hydroxyl group, facilitates oxidative coupling reactions. These reactions can lead to the formation of C-C or C-O bonds, resulting in dimerization or polymerization. Catalysts based on metals like iron or chromium can be employed to achieve selective ortho-ortho, ortho-para, or para-para coupling of phenols, often using oxygen as the terminal oxidant. acs.org Given the substitution pattern of this compound, oxidative coupling would likely occur at the positions ortho to the hydroxyl group, although steric hindrance from the adjacent tert-butyl and chloro groups would significantly influence the regioselectivity.

Reactivity of the Chloro Substituent

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of the strongly activating amino and hydroxyl groups can influence its reactivity. Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the amino and hydroxyl groups are electron-donating, which disfavors a classical SNAr mechanism.

Therefore, displacement of the chloro substituent would likely require harsh reaction conditions or the use of transition metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling). Such cross-coupling reactions could potentially replace the chlorine atom with amines, boronic acids, or other nucleophiles, further expanding the synthetic utility of this compound. The regioselectivity of nucleophilic aromatic substitution is a well-studied area, with substitutions often occurring at specific positions based on electronic and steric factors. nih.gov

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reaction Type | Key Intermediate/Product | Significance |

|---|---|---|---|

| Amino (-NH2) | Acylation/Alkylation | Amide/Secondary Amine | Protection, introduction of new groups |

| Diazotization | Diazonium Salt | Versatile intermediate for substitution reactions | |

| Hydroxyl (-OH) | Etherification/Esterification | Ether/Ester | Protection, modification of properties |

| Oxidative Coupling | Biphenyls/Polymers | Formation of larger molecules | |

| Chloro (-Cl) | Nucleophilic Substitution | Substituted Phenol | Requires harsh conditions or metal catalysis |

Nucleophilic Aromatic Substitution Reactions

The chlorine atom on the aromatic ring of 4-tert-butyl-2-chloro-5-aminophenol is susceptible to nucleophilic aromatic substitution (SNAr), albeit under conditions that can overcome the inherent stability of the aryl-halide bond. The rate and feasibility of such reactions are significantly influenced by the electronic effects of the other ring substituents. The electron-donating nature of the amino and hydroxyl groups can potentially decrease the electrophilicity of the carbon atom attached to the chlorine, making SNAr reactions challenging.

However, specific reaction conditions can facilitate the displacement of the chloride. For instance, reactions with strong nucleophiles at elevated temperatures can lead to substitution products. While specific studies on 4-tert-butyl-2-chloro-5-aminophenol are not extensively documented in publicly available literature, analogous transformations with similarly substituted phenols provide insights into its potential reactivity.

Hypothetical Reactivity Data for Nucleophilic Aromatic Substitution

| Nucleophile | Product | Reaction Conditions | Hypothetical Yield (%) |

| Sodium methoxide | 4-tert-butyl-2-methoxy-5-aminophenol | High temperature, polar aprotic solvent | Moderate |

| Ammonia | 4-tert-butyl-2,5-diaminophenol | High pressure, catalyst | Low to Moderate |

| Sodium thiophenoxide | 4-tert-butyl-2-(phenylthio)-5-aminophenol | Palladium catalyst, base | Moderate to High |

Note: This table is based on general principles of nucleophilic aromatic substitution and does not represent experimentally verified data for 4-tert-butyl-2-chloro-5-aminophenol.

Cross-Coupling Chemistry (e.g., Suzuki, Heck, Buchwald-Hartwig)

The chloro substituent of 4-tert-butyl-2-chloro-5-aminophenol makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 4-tert-butyl-2-chloro-5-aminophenol with a boronic acid or ester in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the 2-position of the phenol ring. The success of the reaction would depend on the choice of catalyst, ligand, and base to overcome potential steric hindrance from the adjacent tert-butyl group and deactivation by the amino and hydroxyl groups.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene. wikipedia.org Typical catalysts for this reaction include palladium acetate (B1210297) and ligands like triphenylphosphine. wikipedia.org A base, such as triethylamine, is also required. wikipedia.org This would introduce a substituted vinyl group at the 2-position.

Buchwald-Hartwig Amination: This reaction would enable the formation of a new carbon-nitrogen bond by coupling 4-tert-butyl-2-chloro-5-aminophenol with an amine. This could be an intramolecular cyclization if a suitable amino-containing side chain is present, or an intermolecular reaction to introduce a new amino substituent. The choice of a suitable phosphine (B1218219) ligand is crucial for the efficiency of this transformation.

Potential Cross-Coupling Reactions of 4-Tert-butyl-2-chloro-5-aminophenol

| Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | 5-amino-4-tert-butyl-[1,1'-biphenyl]-2-ol |

| Heck | Styrene | 5-amino-4-tert-butyl-2-styrylphenol |

| Buchwald-Hartwig | Aniline (B41778) | N2-phenyl-4-tert-butyl-benzene-1,2,5-triamine |

Aromatic Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution on the Substituted Ring

The positions for electrophilic aromatic substitution on the ring of 4-tert-butyl-2-chloro-5-aminophenol are strongly directed by the existing substituents. The hydroxyl and amino groups are powerful activating, ortho-, para-directing groups, while the chloro group is deactivating but also ortho-, para-directing. The tert-butyl group is a weakly activating, ortho-, para-director.

Given the substitution pattern, the most likely position for electrophilic attack would be ortho to the amino group and meta to the chloro group (the 6-position), which is sterically unhindered. Another possibility is the position ortho to the hydroxyl group and meta to the amino group (the 3-position), though this is more sterically hindered by the adjacent chloro and tert-butyl groups.

Nitration: Nitration of phenols can be achieved using reagents like tert-butyl nitrite. nih.gov For 4-tert-butyl-2-chloro-5-aminophenol, nitration is expected to occur at the position most activated by the hydroxyl and amino groups and least sterically hindered.

Halogenation: Electrophilic halogenation, for instance with bromine, would also be directed by the activating groups to the available ortho and para positions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Major Product |

| NO₂+ | 6-nitro-4-tert-butyl-2-chloro-5-aminophenol |

| Br+ | 6-bromo-4-tert-butyl-2-chloro-5-aminophenol |

Formation of Polycyclic and Heterocyclic Systems

The bifunctional nature of 4-tert-butyl-2-chloro-5-aminophenol, possessing both amino and hydroxyl groups in a 1,3-relationship, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Benzoxazoles: Condensation of o-aminophenols with various reagents can lead to the formation of benzoxazoles. nih.govnih.govorganic-chemistry.orgijpbs.commdpi.com For instance, reaction with a suitable carboxylic acid or its derivative could lead to the formation of a 7-tert-butyl-5-chloro-benzoxazol-4-ol system.

Phenoxazines: The oxidative coupling of two molecules of an aminophenol, or the reaction of an aminophenol with a catechol or quinone derivative, can yield phenoxazine (B87303) structures. researchgate.netrsc.org 4-tert-butyl-2-chloro-5-aminophenol could potentially undergo such reactions to form substituted phenoxazine ring systems. For example, reaction with a suitable aminophenol could lead to a substituted aminophenoxazin-one.

Examples of Potential Heterocyclic Systems from 4-Tert-butyl-2-chloro-5-aminophenol

| Reagent | Heterocyclic System |

| Acetic anhydride | 2-methyl-7-tert-butyl-5-chlorobenzoxazol-4-ol |

| o-aminophenol (oxidative coupling) | Substituted aminophenoxazin-one |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. Each functional group possesses characteristic vibrational frequencies, making these methods powerful tools for identifying the specific structural components of 4-Tert-butyl-2-chloro-5-amino-phenol.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its bonds to higher vibrational states. The resulting spectrum provides critical information about the functional groups present. For this compound, the key characteristic absorption bands are predicted based on the analysis of its constituent parts: a phenol (B47542), a chlorinated aromatic, a primary amine, and a tert-butyl group.

The high-frequency region of the spectrum is dominated by stretching vibrations of the O-H and N-H bonds. The phenolic O-H stretch is expected to appear as a broad band, typically in the range of 3200–3550 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amino group are anticipated to manifest as two distinct sharp to medium bands in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes, respectively.

The C-H stretching vibrations of the aliphatic tert-butyl group are expected just below 3000 cm⁻¹, typically around 2960–2870 cm⁻¹. Aromatic C-H stretching vibrations appear at slightly higher wavenumbers, generally between 3010 and 3100 cm⁻¹.

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Aromatic C=C ring stretching vibrations are expected to produce a series of sharp bands between 1450 and 1620 cm⁻¹. The in-plane bending of the N-H bond (scissoring) typically appears around 1590–1650 cm⁻¹. Strong bands corresponding to the C-O stretching of the phenol and the C-N stretching of the aromatic amine are predicted in the 1200–1350 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol | 3200 - 3550 | Strong, Broad |

| N-H Asymmetric Stretch | Primary Amine | ~3450 | Medium, Sharp |

| N-H Symmetric Stretch | Primary Amine | ~3350 | Medium, Sharp |

| C-H Stretch (Aromatic) | Ar-H | 3010 - 3100 | Medium |

| C-H Stretch (Aliphatic) | tert-butyl | 2870 - 2960 | Strong |

| N-H Scissoring | Primary Amine | 1590 - 1650 | Medium |

| C=C Ring Stretch | Aromatic | 1450 - 1620 | Medium-Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Strong |

| C-N Stretch | Aryl Amine | 1250 - 1340 | Medium-Strong |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds (like O-H and C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems.

In the Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to be prominent, appearing as strong bands in the 1550–1620 cm⁻¹ region. A particularly intense signal, characteristic of the aromatic ring "breathing" mode, is anticipated around 1000 cm⁻¹. The symmetric C-H stretching of the tert-butyl group (~2900-2960 cm⁻¹) would also be a strong Raman feature.

Vibrations involving the heavier chloro-substituent are also well-suited for Raman analysis. The C-Cl stretching mode, expected between 600 and 800 cm⁻¹, should be readily observable. In contrast to their strong IR absorption, the O-H and N-H stretching vibrations are typically weaker in Raman spectra.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3010 - 3100 | Medium |

| C-H Stretch (Aliphatic) | tert-butyl | 2870 - 2960 | Strong |

| C=C Ring Stretch | Aromatic | 1550 - 1620 | Strong |

| Aromatic Ring Breathing | Aromatic | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for each unique proton type.

The tert-butyl group, containing nine chemically equivalent protons, will produce a sharp, intense singlet in the upfield region, typically around δ 1.3–1.4 ppm. The protons of the amino group (-NH₂) are expected to appear as a somewhat broad singlet between δ 3.5 and 4.5 ppm, while the phenolic hydroxyl proton (-OH) will likely be a broad singlet in the range of δ 5.0–6.0 ppm, though its position can be highly variable depending on solvent and concentration.

The aromatic region will feature two signals corresponding to the two non-equivalent aromatic protons. The proton at the C3 position (adjacent to the chloro and tert-butyl groups) is expected to appear as a singlet around δ 7.0–7.2 ppm. The proton at the C6 position (adjacent to the hydroxyl and amino groups) is also a singlet and is anticipated to be shifted further upfield, likely in the δ 6.5–6.7 ppm range, due to the strong electron-donating effects of the adjacent -OH and -NH₂ groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | Singlet | 1.3 - 1.4 | 9H |

| -NH ₂ | Broad Singlet | 3.5 - 4.5 | 2H |

| -OH | Broad Singlet | 5.0 - 6.0 | 1H |

| Ar-H 6 | Singlet | 6.5 - 6.7 | 1H |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment. The molecule has 10 carbon atoms, all of which are chemically distinct, and thus 10 signals are expected in the ¹³C NMR spectrum.

The tert-butyl group will show two signals: one for the three equivalent methyl carbons (-C H₃) around δ 30–32 ppm and one for the quaternary carbon (-C (CH₃)₃) around δ 34–36 ppm.

The six aromatic carbons will resonate in the downfield region (δ 110–160 ppm). The chemical shifts are heavily influenced by the substituents. The carbon bearing the hydroxyl group (C1) is expected to be the most downfield, around δ 148–152 ppm. The carbon attached to the amino group (C5) is also significantly shielded, appearing around δ 138–142 ppm. The carbon with the tert-butyl group (C4) is predicted around δ 135–139 ppm, while the carbon bonded to chlorine (C2) is expected in the δ 118–122 ppm range. The two carbons bearing hydrogen atoms (C3 and C6) are anticipated to appear at approximately δ 125–128 ppm and δ 115–118 ppm, respectively.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ | 34 - 36 |

| -C(C H₃)₃ | 30 - 32 |

| C1 (-OH) | 148 - 152 |

| C2 (-Cl) | 118 - 122 |

| C3 (-H) | 125 - 128 |

| C4 (-tBu) | 135 - 139 |

| C5 (-NH₂) | 138 - 142 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-spin coupled. In this molecule, since the two aromatic protons are not adjacent, no cross-peaks are expected between them in the COSY spectrum, confirming their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. The HSQC spectrum would show a cross-peak connecting the aromatic H3 signal to the C3 carbon signal, the H6 signal to the C6 signal, and the intense tert-butyl proton singlet to the methyl carbon signal. This allows for the direct assignment of protonated carbons.

The tert-butyl protons (singlet at δ ~1.3-1.4) would show cross-peaks to the quaternary carbon of the tert-butyl group, as well as to the aromatic carbons C3, C4, and C5.

The aromatic proton H3 would show correlations to carbons C1, C2, C4, and C5.

The aromatic proton H6 would show correlations to carbons C1, C2, C4, and C5. These correlations would definitively confirm the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded. A key expected NOESY cross-peak would be between the tert-butyl protons and the aromatic proton at C3, confirming their spatial proximity on the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com For this compound (Molecular Formula: C₁₀H₁₄ClNO), HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques like electrospray ionization (ESI) are typically employed to generate the molecular ions, often as the protonated species [M+H]⁺. The high resolving power of instruments such as Time-of-Flight (TOF) or Orbitrap analyzers allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄ClNO |

| Species | [M+H]⁺ |

| Calculated Exact Mass | 216.0818 (for ³⁵Cl isotope) |

| Hypothetical Observed Mass | 216.0815 |

| Mass Error | -1.4 ppm |

Tandem Mass Spectrometry (MS/MS) is employed to gain deeper structural insights by analyzing the fragmentation of a selected precursor ion. acs.org In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺ at m/z ≈ 216) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of the tert-butyl group or a methyl radical from it, as these cleavages lead to stable carbocation fragments.

Predicted Fragmentation Pathways:

Loss of a methyl group (CH₃): A common fragmentation for tert-butyl substituted compounds, resulting in a fragment ion at m/z ≈ 201.

Loss of the tert-butyl group (C₄H₉): Cleavage of the entire tert-butyl group would produce a significant fragment ion at m/z ≈ 159.

Loss of chlorine (Cl): Fragmentation involving the loss of the chlorine atom could also be observed.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 216.1 | 201.1 | CH₃ (15 Da) |

| 216.1 | 159.1 | C₄H₉ (57 Da) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. Due to the compound's polarity from the hydroxyl and amino groups, combined with the nonpolar character of the tert-butyl group, a reversed-phase HPLC method is highly suitable. ceu.es A C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly used. A UV detector is effective for detection, as the phenolic ring is a strong chromophore. The method can be validated to quantify the compound and its impurities with high precision and accuracy.

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient (e.g., starting at 30:70) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 280 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | ~8.5 minutes |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov While phenols can be analyzed directly, their polarity can lead to poor peak shape (tailing). Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. The hydroxyl and amino groups of this compound can be converted to less polar ethers or esters. Alternatively, direct analysis can be performed using specialized capillary columns designed for polar analytes. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification. irjet.net

Table 4: Illustrative GC Method Conditions (Direct Analysis)

| Parameter | Description |

| Column | Fused-silica capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 250 °C |

| Temperature Program | 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

X-Ray Crystallography for Solid-State Structural Determination

Table 5: Hypothetical Crystallographic Data Summary

| Parameter | Potential Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions (Å) | a, b, c values specific to crystal |

| Bond Length (C-O) | ~1.36 Å |

| Bond Length (C-N) | ~1.40 Å |

| Bond Length (C-Cl) | ~1.74 Å |

| Final R-factor | < 0.05 |

Theoretical and Computational Chemistry Studies of 4 Tert Butyl 2 Chloro 5 Amino Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. For 4-Tert-butyl-2-chloro-5-amino-phenol, these methods provide detailed insights into its electronic structure and three-dimensional geometry, which are crucial for understanding its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a computational method that has become a standard tool for predicting the ground-state properties of molecules with a good balance between accuracy and computational cost. DFT calculations for this compound would typically be employed to determine its optimized molecular geometry, electronic properties, and thermodynamic stability.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations on phenolic compounds, as it has been shown to provide reliable results for both geometries and energies. nih.govresearchgate.net

The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the planarity of the benzene (B151609) ring and the orientation of the hydroxyl, amino, and tert-butyl groups. Intramolecular hydrogen bonding between the hydroxyl and amino groups, or between these groups and the chloro substituent, would also be a key feature to investigate, as it can significantly influence the molecule's conformation and reactivity. nih.gov

Beyond the geometry, DFT calculations yield a wealth of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. This is valuable for predicting sites susceptible to electrophilic or nucleophilic attack. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

Table 1: Representative DFT-Calculated Ground State Properties of this compound (Note: The following data are illustrative examples of what a DFT calculation would yield and are based on typical values for similar molecules.)

| Property | Calculated Value |

| Total Energy (Hartree) | -1250.456 |

| HOMO Energy (eV) | -5.87 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 4.89 |

| Dipole Moment (Debye) | 2.75 |

Table 2: Representative DFT-Calculated Optimized Geometrical Parameters of this compound (Note: The following data are illustrative examples of what a DFT calculation would yield and are based on typical values for similar molecules.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-OH | 1.365 | C-C-OH | 119.5 |

| C-NH2 | 1.398 | C-C-NH2 | 121.2 |

| C-Cl | 1.745 | C-C-Cl | 118.9 |

| C-C(tert-butyl) | 1.532 | C-C-C(tert-butyl) | 122.0 |

Ab Initio Calculations for Conformational Analysis

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Møller-Plesset perturbation theory (MP2) are often used for more accurate energy calculations and for studying systems where electron correlation is important. nih.gov

For a molecule like this compound, which has several rotatable bonds (associated with the hydroxyl, amino, and tert-butyl groups), conformational analysis is crucial for identifying the most stable three-dimensional structures. Ab initio calculations can be used to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of local minima, corresponding to stable conformers, and transition states that connect them.

The relative energies of the different conformers determine their population at a given temperature. Intramolecular interactions, such as hydrogen bonding between the -OH and -NH2 groups, and steric hindrance from the bulky tert-butyl and chloro substituents, will be the primary factors governing the conformational preferences of this compound. nih.gov For example, a cis-conformation with an intramolecular hydrogen bond between the hydroxyl and amino groups might be significantly more stable than a trans-conformation where such an interaction is absent.

Table 3: Representative Relative Energies of Conformers of this compound from Ab Initio Calculations (Note: The following data are illustrative examples of what an ab initio calculation would yield and are based on typical values for similar molecules.)

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | OH and NH2 groups in a cis-like orientation, allowing for intramolecular H-bonding. | 0.00 (most stable) |

| 2 | OH and NH2 groups in a trans-like orientation. | +3.5 |

| 3 | Rotation of the tert-butyl group leading to steric clash. | +5.2 |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Computational methods, particularly those based on DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.nettheaic.org

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then obtained by referencing the calculated shielding values to that of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is highly dependent on the level of theory, the basis set used, and the inclusion of solvent effects, which can be modeled using implicit or explicit solvent models.

For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For example, the protons of the aromatic ring will have their chemical shifts influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the chloro group. The protons of the tert-butyl group are expected to appear as a singlet in the upfield region of the ¹H NMR spectrum.

Table 4: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data are illustrative examples of what a computational prediction would yield and are based on typical values for similar molecules. Atom numbering is hypothetical.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (on OH) | 5.12 | C (bonded to OH) | 148.3 |

| H (on NH2) | 3.89 | C (bonded to NH2) | 140.1 |

| Aromatic H | 6.78 | C (bonded to Cl) | 125.6 |

| Aromatic H | 7.05 | C (bonded to t-Bu) | 135.4 |

| t-Butyl H | 1.32 | Aromatic C | 115.8 |

| Aromatic C | 118.2 | ||

| C (quaternary, t-Bu) | 34.5 | ||

| C (methyl, t-Bu) | 31.6 |

Simulated Vibrational Spectra Analysis

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other approximations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data.

The simulated spectrum can aid in the assignment of the absorption bands in the experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include the O-H and N-H stretching vibrations, the C-H stretching of the aromatic ring and the tert-butyl group, C=C stretching of the aromatic ring, and C-Cl, C-N, and C-O stretching modes. The positions of the O-H and N-H stretching bands can be particularly informative about the presence and strength of intramolecular hydrogen bonding. researchgate.net

Table 5: Representative Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: The following data are illustrative examples of what a computational prediction would yield and are based on typical values for similar molecules.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3450 | O-H stretching (H-bonded) |

| ν(N-H) | 3380, 3290 | Asymmetric and symmetric N-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980-2870 | Aliphatic C-H stretching (tert-butyl) |

| ν(C=C) | 1600-1450 | Aromatic ring stretching |

| δ(N-H) | 1620 | N-H scissoring |

| δ(O-H) | 1350 | O-H in-plane bending |

| ν(C-O) | 1250 | C-O stretching |

| ν(C-N) | 1300 | C-N stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to model various reactions, such as oxidation, electrophilic substitution, or polymerization. This involves identifying the reactants, products, and any intermediates and transition states that connect them on the potential energy surface.

Transition state theory is a cornerstone of reaction mechanism modeling. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the transition state structure is a key step in understanding the kinetics of a reaction. Computational methods can be used to search for transition state geometries and to verify them by ensuring that they have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the energies of the reactants, transition state, and products are known, the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products) can be calculated. The activation energy is directly related to the reaction rate, with a lower activation energy corresponding to a faster reaction.

For example, one could model the oxidation of the phenol (B47542) group in this compound. The calculations would aim to identify the structure of the transition state for the initial hydrogen abstraction from the hydroxyl group and to calculate the corresponding activation barrier. This information would be valuable for understanding the antioxidant properties of the molecule.

Table 6: Representative Calculated Energies for a Hypothetical Reaction of this compound (Note: The following data are illustrative examples of what a computational study of a reaction mechanism would yield.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Oxidizing Agent | 0.0 |

| Transition State | Structure corresponding to the highest energy point of the reaction pathway. | +15.2 |

| Products | Oxidized this compound + Reduced Agent | -5.8 |

Energy Profiles for Synthetic Pathways

The synthesis of this compound typically proceeds through a multi-step process. A common and logical pathway involves the nitration of 4-tert-butyl-2-chlorophenol (B165052) to yield 4-tert-butyl-2-chloro-5-nitrophenol, followed by the reduction of the nitro group to an amino group.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can model this reaction pathway to determine its energy profile. This involves calculating the potential energy of the system at various points along the reaction coordinate, from reactants to products, including any transition states and intermediates.

Key aspects of the analysis would include:

Transition State (TS) Identification: Locating the high-energy transition state structures for each step of the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.

Intermediate Stability: Identifying and calculating the energies of any reaction intermediates. The stability of these intermediates can significantly influence the reaction mechanism.

Table 1: Hypothetical Energy Data for the Reduction of 4-Tert-butyl-2-chloro-5-nitrophenol

| Species | Method/Basis Set | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants (Nitro Compound + H₂) | DFT/B3LYP/6-31G(d) | 0 |

| Transition State | DFT/B3LYP/6-31G(d) | Data Not Available |

This table illustrates the type of data that would be generated from a computational study. The actual values are not available in published literature.

Intramolecular and Intermolecular Interactions

The functional groups on this compound—hydroxyl (-OH), amino (-NH₂), chloro (-Cl), and tert-butyl—govern its non-covalent interactions.

Intramolecular Interactions: A key intramolecular interaction in this molecule is the potential for hydrogen bonding. Due to the ortho-positioning of the chloro and amino groups relative to the hydroxyl group, an intramolecular hydrogen bond could form between the hydrogen of the hydroxyl group and the lone pair of the nitrogen atom (O-H···N) or between a hydrogen of the amino group and the oxygen atom (N-H···O). The presence of a chlorine atom ortho to the hydroxyl group can also lead to a weaker O-H···Cl interaction. rsc.org

Computational studies on similar 2-halophenols and aminophenols have shown that these interactions can significantly influence the molecule's conformational preference and stability. rsc.orgbohrium.com For instance, the formation of an O-H···N bond would create a stable six-membered ring structure. Adding bulky tert-butyl groups can sterically enforce certain conformations, potentially strengthening one hydrogen bond while preventing another. bohrium.com

Intermolecular Interactions: In the solid state, intermolecular hydrogen bonds are expected to be the dominant force in the crystal packing of this compound. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks. nih.govresearchgate.net Common motifs in aminophenol crystals include infinite chains and closed ring structures (e.g., tetramers or hexamers). nih.gov

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, identifying the most significant interactions (e.g., O-H···N, N-H···O, C-H···π) that stabilize the crystal lattice. mdpi.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electron density on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net

Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons.

Blue Regions: Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic hydroxyl proton.

Green/Yellow Regions: Represent areas of neutral potential.

The MEP map would visualize the molecule's reactive sites, highlighting the electron-rich amino and hydroxyl groups as likely sites for protonation or interaction with electrophiles.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor. For this molecule, the HOMO is likely to be localized on the electron-rich aminophenol ring system.

LUMO: The innermost empty orbital. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO is likely distributed across the aromatic ring, with contributions from the electronegative chlorine atom.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative FMO Data for a Substituted Aminophenol

| Parameter | Computational Method | Value (eV) |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-31G(d) | Data Not Available |

| LUMO Energy | DFT/B3LYP/6-31G(d) | Data Not Available |

This table shows the type of data generated in an FMO analysis. Specific values for this compound are not available.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties. These models are built using calculated molecular descriptors that encode structural, electronic, or topological information. For this compound, QSPR studies could be developed to predict properties such as:

Solubility: How well the compound dissolves in various solvents. Descriptors would include polarity, molecular volume, and hydrogen bonding capacity.

Partition Coefficient (logP): The ratio of its concentration in an octanol-water mixture, which is a measure of its hydrophobicity. This is crucial for predicting its environmental fate and transport.

Melting Point and Boiling Point: These properties are related to the strength of intermolecular forces, which can be modeled using descriptors for size, shape, and polarity.

A typical QSPR model takes the form of a linear equation: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where the D terms are molecular descriptors and the c terms are coefficients determined from a statistical regression analysis of a set of known compounds.

While no specific QSPR models for this compound have been found, studies on other chlorophenols have successfully correlated properties like the octanol/water partition coefficient (log Kow) and soil sorption coefficient (log KOC) with structural descriptors, demonstrating the feasibility of this approach.

Applications in Advanced Materials and Chemical Synthesis

Role as a Precursor in Polymer Chemistry and Resin Synthesis

The presence of reactive amino and hydroxyl groups allows 4-tert-butyl-2-chloro-5-amino-phenol to be incorporated into various polymer backbones, imparting specific properties such as thermal stability, chemical resistance, and altered solubility.

While direct polymerization studies of this compound are not extensively documented, the polymerization of structurally similar aminophenols provides a strong indication of its potential as a monomer for specialty polymers. For instance, the chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol (B71990) has been shown to produce polymers with phenoxazine (B87303) rings as the basic structural unit. researchgate.net This suggests that this compound could undergo similar oxidative polymerization to yield polymers with unique electronic and structural properties, influenced by the presence of the chloro substituent.

Furthermore, aminophenols are utilized in the synthesis of high-performance polymers like polybenzoxazoles (PBOs), which are known for their exceptional thermal and mechanical properties. The general synthesis involves the condensation of a bis-o-aminophenol with a dicarboxylic acid or its derivative. Although not a bis-aminophenol itself, this compound could potentially be used as a monofunctional end-capping agent to control molecular weight or as a comonomer to modify the properties of PBOs.

Aminophenols are also key components in the synthesis of certain epoxy resins. For example, p-aminophenol can be reacted with phosphorus trichloride (B1173362) and bisphenol A, followed by functionalization with epichlorohydrin (B41342) to create novel octafunctional epoxy resins. This highlights a potential pathway where this compound could be incorporated into resin structures to enhance properties such as flame retardancy (due to the chlorine and phosphorus moieties, if a similar synthesis route is followed) and chemical resistance.

The table below summarizes the potential polymerization applications based on related aminophenol chemistry.

| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |

| Polyphenoxazines | Monomer in oxidative polymerization | Enhanced thermal stability, unique electronic properties due to chloro-substituent. |

| Polybenzoxazoles (PBOs) | Comonomer or end-capping agent | Modified solubility, controlled molecular weight. |

| Epoxy Resins | Building block in multi-functional resins | Increased flame retardancy, improved chemical resistance. |

In radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymers. While there is no direct evidence of this compound being used as a CTA, phenols and amines can, under certain conditions, act as chain transfer agents. The phenolic hydrogen can be abstracted by a growing polymer radical, terminating that chain and initiating a new one. The efficiency of a CTA is given by its chain transfer constant (C). The use of CTAs like carbon tetrabromide has been shown to decrease the amount of gel formation in emulsion polymerization processes. clarkson.edu

The complex structure of this compound, with its various reactive sites, makes its behavior as a CTA difficult to predict without experimental data. However, its potential to influence polymerization kinetics and polymer architecture remains an area for possible investigation.

Development of New Chemical Catalysts or Ligands

Aminophenol derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. These complexes often exhibit significant catalytic activity. The combination of a soft amine donor and a hard phenol (B47542) donor allows for the fine-tuning of the electronic and steric properties of the resulting metal complex.

Schiff bases derived from aminophenols are particularly important ligands. For example, the condensation of an aminophenol with an aldehyde or ketone results in a Schiff base ligand that can coordinate with metal ions. mdpi.com The steric bulk of the tert-butyl group and the electronic influence of the chloro group in this compound could lead to the formation of catalysts with unique selectivity and activity. For instance, imidazoline-aminophenol (IAP) ligands are used to create asymmetric catalysts for reactions like the Friedel-Crafts reaction. tcichemicals.com

Research on o-aminophenol-based ligands has shown their utility in mimicking enzymatic reactions and in small molecule activation. derpharmachemica.com Iron complexes with 2-amino-4,6-di-tert-butylphenol (B167885) have been studied for their reactivity with dioxygen, mimicking the function of 2-aminophenol (B121084) dioxygenases. derpharmachemica.com This suggests that metal complexes of this compound could also serve as catalysts in oxidation reactions. Copper and palladium-based catalysts with aminophenol ligands have been developed for selective O- and N-arylation reactions. nih.gov

The potential catalytic applications are summarized below:

| Catalyst Type | Ligand Derived from this compound | Potential Catalytic Application |

| Asymmetric Catalysts | Chiral Schiff base or IAP-type ligand | Enantioselective synthesis |

| Oxidation Catalysts | Metal complex (e.g., with Iron) | Biomimetic oxidation reactions |

| Cross-Coupling Catalysts | Ligand for Copper or Palladium | Selective C-O and C-N bond formation |

Intermediacy in the Synthesis of Other Complex Organic Molecules (Non-Pharmaceutical)

Substituted phenols and anilines are fundamental building blocks in organic synthesis. This compound serves as a valuable intermediate for the synthesis of more complex molecules, leveraging the differential reactivity of its functional groups.

One example of a non-pharmaceutical application is in the synthesis of complex heterocyclic scaffolds. For instance, the synthesis of indoloazepinone scaffolds, which have potential applications in materials science and as chemical probes, can involve the reaction of anilines with dichloromaleimides. acs.org The substituted aniline (B41778) core of this compound makes it a candidate for creating highly functionalized heterocyclic systems. The amino group can be transformed into various other functionalities, while the phenolic hydroxyl can be used for further derivatization, and the chloro group can participate in cross-coupling reactions.

The synthesis of 2,4-di-tert-butyl-5-aminophenol, a structurally related compound, highlights the synthetic pathways that can be applied to aminophenols. google.comgoogle.com These methods often involve protection of functional groups, followed by reactions such as nitration, reduction, and alkylation to build molecular complexity.

Applications in Dyes, Pigments, or Pigment Intermediates

Aminophenols are important precursors in the synthesis of azo dyes. The synthesis involves the diazotization of the aromatic amine followed by coupling with another aromatic compound. jchemrev.comunb.ca The color of the resulting azo dye is dependent on the electronic nature of the substituents on the aromatic rings.

The presence of an amino group on this compound allows it to be diazotized to form a diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes. The chloro and tert-butyl groups on the aromatic ring would be expected to influence the final color of the dye, as well as its properties such as lightfastness and solubility. Specifically, 4-chloro-2-aminophenol derivatives have been used in the synthesis of azo dyes. researchgate.net

The general scheme for the synthesis of an azo dye from an aminophenol is as follows:

Diazotization: The aminophenol is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component (e.g., another phenol or an aromatic amine) to form the azo dye.

The table below outlines the expected influence of the substituents of this compound on the properties of a resulting azo dye.

| Substituent | Expected Influence on Dye Properties |

| Chloro Group | May shift the color (bathochromic or hypsochromic shift), potentially improve lightfastness. |

| Tert-butyl Group | Increases solubility in non-polar media, may sterically influence the coupling reaction. |

| Hydroxyl Group | Can act as a chelating site for metal ions to form metal-complex dyes, influencing color and fastness. |

Use in Sensor Technology for Chemical Detection

The electrochemical activity of aminophenols makes them suitable for use in the development of chemical sensors. 4-aminophenol (B1666318) and its derivatives can be detected and quantified using electrochemical methods such as cyclic voltammetry and square wave voltammetry. nih.gov This inherent electrochemical activity also means that polymers or modified surfaces containing aminophenol moieties can be used to detect other analytes.

Electrochemical sensors for the detection of 4-aminophenol have been developed using various modified electrodes, such as those based on graphene, carbon nanotubes, and conducting polymers. nih.gov While these studies focus on the detection of aminophenols, the reverse is also plausible, where a polymer derived from this compound could be used as the active sensing material.

The phenolic and amino groups can also serve as recognition sites in optical or electrochemical sensors. For example, they can bind to specific metal ions or organic molecules, leading to a measurable change in an optical or electrical signal. The development of sensors based on Schiff bases derived from aminophenols is an active area of research. These Schiff bases can act as selective ligands for metal ions, and their interaction can be monitored, for example, by changes in fluorescence or absorbance.

The potential applications in sensor technology are summarized in the following table.

| Sensor Type | Role of this compound | Analyte Detected |

| Electrochemical Sensor | As a monomer to form a conducting polymer or as a surface modifier on an electrode. | Various electroactive species, metal ions. |

| Optical Sensor | As a precursor to a fluorescent or colorimetric chemosensor (e.g., a Schiff base). | Metal ions, anions, or small organic molecules. |

Environmental Transformation and Abiotic Fate Pathways

Photodegradation Mechanisms and Products in Aqueous and Atmospheric Environments

No studies were identified that investigate the photodegradation of 4-Tert-butyl-2-chloro-5-amino-phenol. Research on its photolytic half-life, the influence of various photosensitizers (such as humic acids or nitrate (B79036) ions), or the identification of transformation products resulting from direct or indirect photolysis in water or the atmosphere is not available in the current scientific literature.

Hydrolytic Stability and Transformation Kinetics

There is no available data on the hydrolysis of this compound. Information regarding its stability in aqueous environments at different pH levels and temperatures is absent. Therefore, kinetic parameters such as the hydrolysis rate constant (k_h) and the half-life (t_1/2) across a range of environmentally relevant pH values cannot be provided.

Volatilization Characteristics and Atmospheric Transport Modeling